

Application Notes and Protocols: Carbon Monosulfide as a Ligand in Transition Metal Complexes

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Compound of Interest		
Compound Name:	Carbon monosulfide	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monosulfide (CS) is the sulfur analogue of carbon monoxide (CO) and serves as a unique ligand in transition metal chemistry. Although less common than their carbonyl counterparts, transition metal thiocarbonyl complexes have garnered significant interest due to the distinct electronic properties of the CS ligand.[1] Carbon monosulfide is a superior π -acceptor compared to carbon monoxide, which influences the stability, reactivity, and spectroscopic properties of the resulting metal complexes.[1] These characteristics make them intriguing subjects for fundamental research and potential, albeit still largely unexplored, applications in catalysis and materials science. For drug development professionals, an understanding of these complexes is valuable from a synthetic perspective, offering unique functionalities and reactive centers that could be leveraged in the design of novel molecules and synthetic pathways.

The primary challenge in the synthesis of thiocarbonyl complexes is the instability of free **carbon monosulfide**.[1] Consequently, the CS ligand is typically introduced from precursors such as carbon disulfide (CS₂) or thiophosgene (CSCl₂).[1] This document provides an overview of the synthesis, characterization, and reactivity of transition metal-CS complexes, with detailed protocols for the preparation of representative examples.



Data Presentation: Spectroscopic and Structural Parameters

The electronic properties of the CS ligand are reflected in the spectroscopic and structural data of its metal complexes. The strong π -backbonding from the metal to the CS ligand results in a relatively short metal-carbon bond and a C-S bond length that is longer than in free CS. A key diagnostic tool is the C-S stretching frequency (v(CS)) in infrared spectroscopy, which is sensitive to the electronic environment of the metal center.

Complex	Metal-CS Bond Length (Å)	C-S Bond Length (Å)	ν(CS) (cm ⁻¹)	ν(CO) (cm ⁻¹)	¹³ C NMR δ(CS) (ppm)	Referenc e(s)
trans- [RhCl(CS) (PPh ₃) ₂]	Data not available	Data not available	1332	N/A	Data not available	
Fe(CO) ₄ C S	1.734(2)[2]	1.591(2)[2]	1270	2058, 1985	Data not available	[2]
Cr(CO)₅(C S)	1.79[1]	1.54[1]	1260	2075, 1975, 1950	Data not available	[1]
(η⁵- C₅H₅)Mn(C O)₂(CS)	Data not available	Data not available	1279	2007, 1951	387.6	
[(η ⁵ - C ₅ H ₅)Fe(C O) ₂ (CS)] ⁺	Data not available	Data not available	1395	2102, 2065	344.8	

Note: Spectroscopic and structural data can vary depending on the solvent and experimental conditions. PPh_3 = triphenylphosphine.

Experimental Protocols



Protocol 1: Synthesis of Tetracarbonylthiocarbonyliron(0), Fe(CO)₄CS

This protocol describes the synthesis of Fe(CO)₄CS from disodium tetracarbonylferrate and thiophosgene.[1]

Materials:

- Iron pentacarbonyl, Fe(CO)₅
- Sodium amalgam (Na/Hg)
- Thiophosgene, CSCl₂
- Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
- Standard Schlenk line and glassware
- Inert atmosphere (nitrogen or argon)

Procedure:

Step 1: Preparation of Disodium Tetracarbonylferrate, Na₂[Fe(CO)₄]

- In a Schlenk flask under an inert atmosphere, prepare a solution of Fe(CO)₅ in THF.
- Add sodium amalgam to the solution with vigorous stirring. The reaction is complete when
 the yellow color of the Fe(CO)₅ has disappeared, and a colorless solution of Na₂[Fe(CO)₄] is
 formed.[3] This reagent is often referred to as Collman's reagent.[3]

Step 2: Synthesis of Fe(CO)₄CS

- Cool the freshly prepared solution of Na₂[Fe(CO)₄] in THF to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of thiophosgene (CSCl₂) in THF to the stirred solution of Na₂[Fe(CO)₄].
 A 1:1 molar ratio is typically used.



- After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
- The solvent is removed under vacuum, and the resulting residue is extracted with a nonpolar solvent such as pentane or hexane.
- The extracts are filtered to remove sodium chloride, and the solvent is removed from the filtrate under vacuum to yield Fe(CO)₄CS as a volatile, pale-yellow liquid.

Characterization:

- IR Spectroscopy (neat liquid): $\nu(CO)$ at approximately 2058 and 1985 cm⁻¹, and $\nu(CS)$ at approximately 1270 cm⁻¹.
- ¹³C NMR Spectroscopy: The chemical shift of the thiocarbonyl carbon is expected to be significantly downfield.

Protocol 2: Synthesis of trans-Carbonylchlorobis(triphenylphosphine)rhodium(I) Thiocarbonyl Analogue, trans-[RhCl(CS)(PPh₃)₂]

This protocol describes the synthesis of the thiocarbonyl analogue of Vaska's complex from the corresponding dinitrogen complex. A common route to thiocarbonyl complexes is via the desulfurization of a coordinated carbon disulfide ligand.

Materials:

- Wilkinson's catalyst, RhCl(PPh₃)₃
- Carbon disulfide, CS₂
- Toluene, degassed
- Standard Schlenk line and glassware
- Inert atmosphere (nitrogen or argon)



Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst, RhCl(PPh₃)₃, in toluene.
- To this solution, add an excess of carbon disulfide (CS₂).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change. The initial reaction forms an η²-CS₂ adduct, RhCl(CS₂)(PPh₃)₂.
- Gently heat the solution to promote the desulfurization of the coordinated CS₂ and formation of the thiocarbonyl complex. This step involves the abstraction of a sulfur atom by a triphenylphosphine ligand, forming triphenylphosphine sulfide (SPPh₃).[1]
- The product, trans-[RhCl(CS)(PPh₃)₂], can be isolated by cooling the solution and inducing crystallization, or by adding a non-polar solvent like hexane to precipitate the product.
- The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

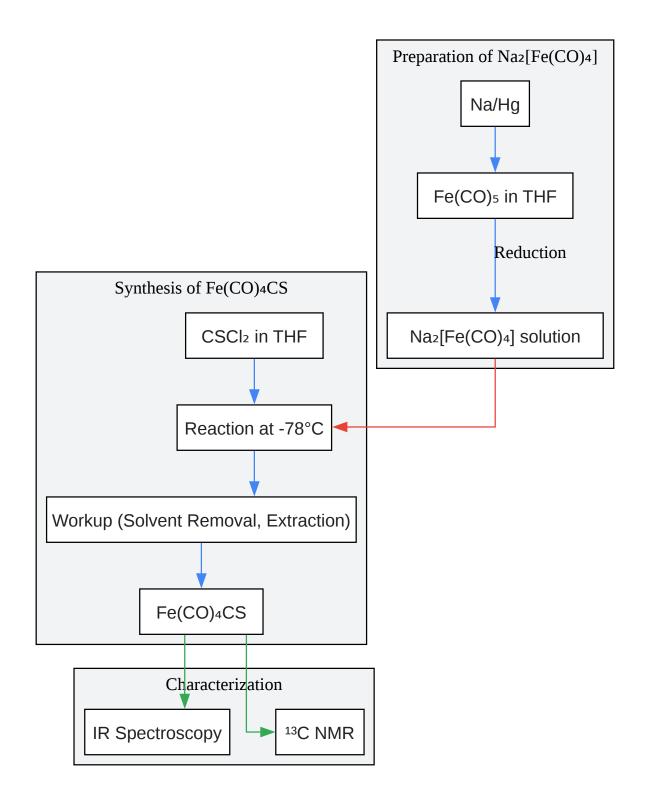
Characterization:

- IR Spectroscopy (Nujol mull or KBr pellet): A strong band corresponding to the ν (CS) stretch is expected around 1332 cm⁻¹.
- ³¹P NMR Spectroscopy: A singlet in the ³¹P{¹H} NMR spectrum is expected, indicating the trans arrangement of the two phosphine ligands.
- 13C NMR Spectroscopy: The thiocarbonyl carbon resonance is expected to be a triplet due to coupling with the two phosphorus nuclei and rhodium.

Visualizations

Experimental Workflow for the Synthesis of Fe(CO)₄CS



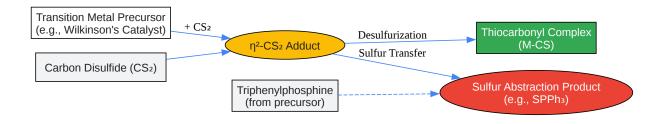


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Caption: Workflow for the synthesis of Fe(CO)₄CS.



Logical Relationship of Thiocarbonyl Synthesis from CS₂



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Caption: General pathway for thiocarbonyl synthesis from carbon disulfide.

Applications and Reactivity

While direct applications of transition metal-thiocarbonyl complexes in drug development are not yet well-established, their unique reactivity profiles present opportunities for synthetic chemists. The coordinated CS ligand can undergo reactions that are not observed for the analogous carbonyl complexes.

- Nucleophilic Attack at Carbon: The carbon atom of the thiocarbonyl ligand is electrophilic and can be attacked by nucleophiles. This reactivity can be exploited to form new carbonelement bonds.
- Electrophilic Attack at Sulfur: The sulfur atom is nucleophilic and can be attacked by electrophiles, leading to the formation of thiocarbyne complexes.[4]
- C-S Bond Cleavage: Under certain conditions, the strong M-CS bond can facilitate the cleavage of the C-S bond, potentially leading to the formation of metal-carbide complexes.[4]
 This reactivity is of fundamental interest in the context of small molecule activation.
- Catalysis: The strong π-accepting nature of the CS ligand can significantly modulate the electronic properties of the metal center, which in turn can influence its catalytic activity.



While this area is not extensively explored, the principles suggest potential for developing novel catalysts.

Conclusion

Transition metal-thiocarbonyl complexes represent a fascinating class of compounds with distinct electronic and structural features. The protocols provided herein for the synthesis of Fe(CO)₄CS and trans-[RhCl(CS)(PPh₃)₂] offer reproducible methods for accessing these molecules. While their direct biological applications remain a nascent field of research, their unique reactivity makes them valuable tools for synthetic chemists. For professionals in drug development, these complexes can be considered as unique building blocks or precursors for more complex molecular architectures. Further exploration of their reactivity and catalytic potential may unveil novel applications in both fundamental and applied chemistry.

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